8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene

Benzocyclobutene synthesis Thermal rearrangement Cyclopropane ring opening

8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene (CAS 86605-42-7) is a gem-dihalogenated bicyclo[5.1.0]octadiene featuring a dichlorocyclopropane ring fused to a cycloheptadiene framework. This compound serves as a key intermediate in the synthesis of benzocyclobutenes via thermal rearrangement and as a mechanistic probe in tricyclooctane-styrene interconversions.

Molecular Formula C8H8Cl2
Molecular Weight 175.05 g/mol
CAS No. 86605-42-7
Cat. No. B11939966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene
CAS86605-42-7
Molecular FormulaC8H8Cl2
Molecular Weight175.05 g/mol
Structural Identifiers
SMILESC1C=CC=CC2C1C2(Cl)Cl
InChIInChI=1S/C8H8Cl2/c9-8(10)6-4-2-1-3-5-7(6)8/h1-4,6-7H,5H2
InChIKeyLKESAMUKDSQRSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene (CAS 86605-42-7) Is a Strategic Procurement Choice for Strained Bicyclic Research


8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene (CAS 86605-42-7) is a gem-dihalogenated bicyclo[5.1.0]octadiene featuring a dichlorocyclopropane ring fused to a cycloheptadiene framework. This compound serves as a key intermediate in the synthesis of benzocyclobutenes via thermal rearrangement [1] and as a mechanistic probe in tricyclooctane-styrene interconversions [2]. Its unique reactivity profile, combined with limited commercial availability from a single major supplier as part of a rare-chemical collection , makes targeted procurement essential for research groups requiring this specific dichloro substitution pattern.

Generic Substitution Risks: Why 8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene Cannot Be Replaced by Its Dibromo or Oxa Analogs


The 8,8-dihalobicyclo[5.1.0]octa-2,4-diene scaffold is exquisitely sensitive to the nature of the geminal substituents at C8. The dichloro derivative undergoes a specific thermal rearrangement to 1-chlorobenzocyclobutene at 140 °C with HCl elimination [1], a pathway not available to the 8,8-dibromo analog, which instead reacts with silver perchlorate to afford cis-bicyclo[3.3.0]octa-2,6-diene [2] or with methyllithium to generate dihydropentalenes [3]. The 8-oxa analog lacks the ability to undergo dehydrohalogenation and follows entirely different pericyclic cascades [4]. A simple interchange of these compounds would lead to divergent reaction outcomes and product profiles, rendering cross-substitution invalid for target-oriented synthesis or mechanistic studies.

Quantitative Differentiation: 8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene vs. Closest Analogs


Thermal Rearrangement Onset Temperature: 8,8-Dichloro vs. 8,8-Dibromo Derivative

The 8,8-dichloro compound undergoes a well-defined thermal rearrangement to 1-chlorobenzocyclobutene at 140 °C with concomitant HCl evolution, as established by ter Borg and Bickel [1]. In contrast, the 8,8-dibromo analog does not yield the analogous bromobenzocyclobutene upon heating; instead, it follows alternative transformation pathways including silver-ion-promoted ring contraction to cis-bicyclo[3.3.0]octa-2,6-diene [2] or carbene-induced rearrangement to dihydropentalene ligands [3]. This divergent reactivity directly impacts the choice of dihalo starting material for benzocyclobutene-targeted synthesis.

Benzocyclobutene synthesis Thermal rearrangement Cyclopropane ring opening

Dehydrohalogenation Product Distribution: 8,8-Dichloro vs. 8,8-Dibromo

Banwell and Halton demonstrated that both 8,8-dichloro- and 8,8-dibromobicyclo[5.1.0]octa-2,4-diene undergo dehydrohalogenation to yield (E)- and (Z)-β-t-butoxystyrene [1]. While the product identity is the same, the leaving-group ability of chloride vs. bromide influences the reaction rate and potentially the E/Z ratio. The dichloro compound offers a higher atom economy (lower molecular weight byproduct HCl vs. HBr) and avoids the handling challenges associated with brominated intermediates, making it the lighter and more practical choice for styrene-precursor applications when both are viable.

Elimination chemistry Styrene synthesis Tricyclooctane intermediates

Relative Reactivity of Cycloheptatriene Toward Dichlorocarbene: Impact on Precursor Synthesis Efficiency

The synthesis of 8,8-dichlorobicyclo[5.1.0]octa-2,4-diene proceeds via dichlorocarbene addition to cycloheptatriene. Kostikov and Molchanov quantified that the C1=C2 bond in 1,3,5-cycloheptatriene is five times less reactive toward dichlorocarbene than the reference diene system 1,3-butadiene . This low relative reactivity (0.2× butadiene) explains the moderate yields typically obtained (ca. 60–75% as reported in synthetic procedures [1]) and underscores the importance of sourcing pre-formed, quality-controlled material rather than relying on in-house synthesis when high purity and lot-to-lot consistency are required.

Carbene addition Cyclopropanation efficiency Dihalocarbene reactivity

Physical Property Differentiation: Boiling Point and Density vs. 8-Oxa and Parent Hydrocarbon Analogs

The presence of two chlorine atoms at C8 significantly elevates both the boiling point and density relative to the parent bicyclo[5.1.0]octa-2,4-diene and the 8-oxa analog. The 8,8-dichloro compound has a reported boiling point of 238.3 °C at 760 mmHg and a density of 1.29 g/cm³ . In comparison, the parent hydrocarbon is expected to boil below 180 °C based on analogous bicyclic dienes, and 8-oxabicyclo[5.1.0]octa-2,4-diene undergoes pyrolysis above 200 °C to multiple products [1]. These property differences dictate distinct purification (distillation cut points) and storage requirements that directly affect laboratory handling and procurement specifications.

Physicochemical properties Purification Handling

Commercial Availability Status: AldrichCPR Rare Chemical Designation vs. Common Analogs

8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene is supplied exclusively through the Sigma-Aldrich AldrichCPR (Custom Product Request) program, explicitly designated as part of a 'collection of rare and unique chemicals' . Under this program, Sigma-Aldrich sells the compound 'as-is' without analytical certification, placing the burden of identity and purity verification on the buyer. This contrasts sharply with the broader commercial availability of related bicyclo[5.1.0]octane derivatives and simpler dihalocyclopropanes, which are generally sold with Certificate of Analysis. Buyers must therefore plan for in-house QC (e.g., NMR, GC-MS) upon receipt and should not assume batch-to-batch consistency without verification.

Chemical sourcing Supply chain Rare chemical procurement

High-Value Application Scenarios for 8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene Based on Quantitative Differentiation Evidence


Benzocyclobutene Precursor for Polymer and Materials Chemistry

The thermal rearrangement of 8,8-dichlorobicyclo[5.1.0]octa-2,4-diene at 140 °C to 1-chlorobenzocyclobutene, followed by dechlorination, provides a direct entry to benzocyclobutene (BCB) [1]. BCB monomers are critical for the fabrication of low-dielectric-constant polymer coatings in microelectronics packaging. No other 8,8-dihalo or 8-oxa bicyclo[5.1.0]octadiene analog offers this specific rearrangement pathway to the BCB scaffold, making the 8,8-dichloro compound the only suitable precursor in this synthetic route.

Mechanistic Probe in Tricyclooctane-Styrene Rearrangement Studies

The dehydrohalogenation of 8,8-dichlorobicyclo[5.1.0]octa-2,4-diene to (E)- and (Z)-β-t-butoxystyrene, parallel to its dibromo counterpart [2], establishes the dichloro compound as a viable mechanistic probe for studying halobicyclo[5.1.0]octadiene intermediates in the tricyclooctane-to-styrene conversion. The use of the chloro variant avoids the heavy-atom effects and crystallographic complications sometimes introduced by bromine substituents.

Low-Reactivity Carbene Adduct for Fundamental Reactivity Studies

The intrinsically low reactivity of cycloheptatriene toward dichlorocarbene (5-fold lower than 1,3-butadiene ) makes the product, 8,8-dichlorobicyclo[5.1.0]octa-2,4-diene, a valuable substrate for fundamental studies of cyclopropane ring-opening kinetics and substituent effects on bicyclic ring strain. Its reliable procurement as a pre-formed, quality-controlled material eliminates the variability associated with in situ carbene generation.

Synthetic Building Block with Predictable Physical Handling Properties

With a boiling point of 238.3 °C and a density of 1.29 g/cm³ , the 8,8-dichloro compound can be purified by conventional distillation without the thermal decomposition issues that plague the 8-oxa analog above 200 °C [3]. This thermal robustness supports its use in multi-step synthetic sequences requiring intermediate purification and reduces procurement risks associated with thermally labile shipping and storage.

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